

Preparation of himbacine solutions for cell culture experiments.

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Compound of Interest

Compound Name: *Himbacine*

Cat. No.: *B1240196*

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Application Notes and Protocols for Himbacine in Cell Culture

Introduction

Himbacine is a piperidine alkaloid originally isolated from the bark of Australian magnolia species, such as *Galbulimima baccata*.^{[1][2]} It is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (M2-mAChR).^{[3][4]} M2 receptors are G protein-coupled receptors that play crucial roles in regulating physiological processes in the heart, lungs, and central nervous system.^{[5][6]} Due to its high affinity and selectivity for the M2 receptor, **himbacine** serves as a valuable pharmacological tool for studying cholinergic signaling pathways and is a lead compound in drug discovery efforts, notably for cardiovascular and neurological disorders.^{[2][3]}

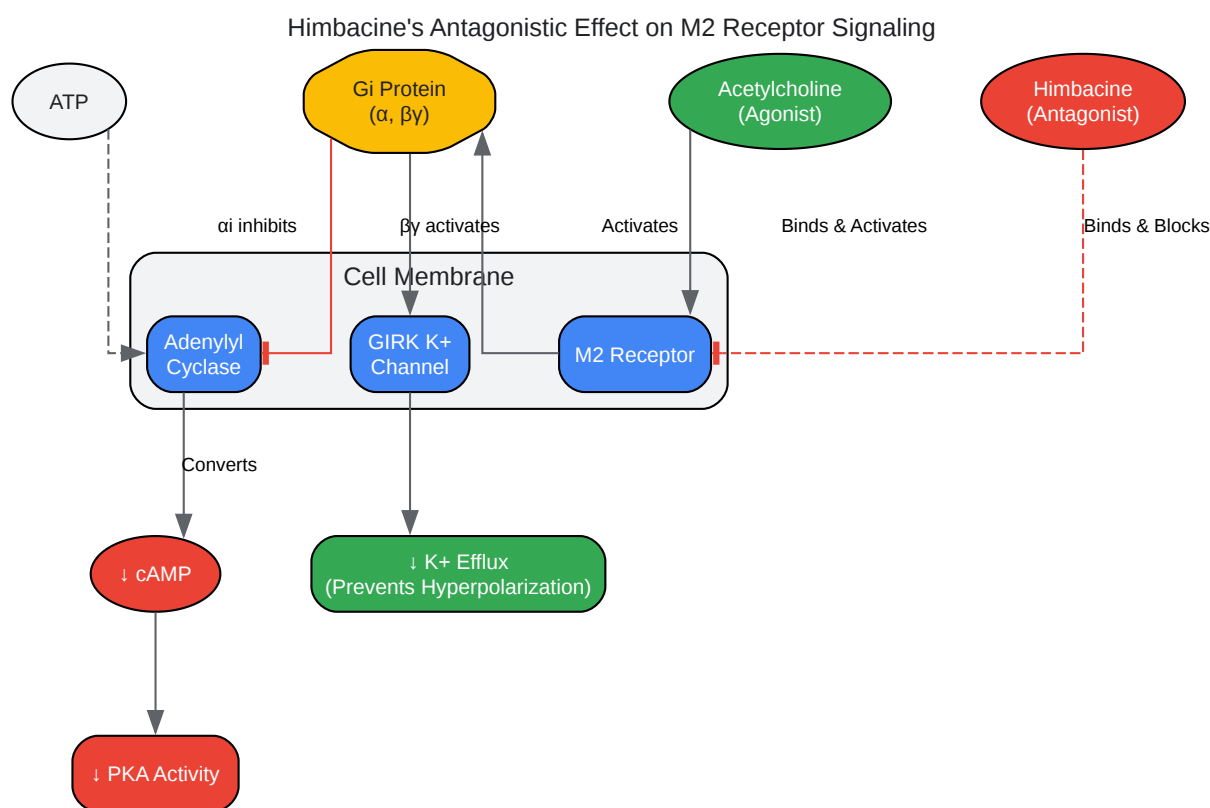
These application notes provide detailed protocols for the preparation, handling, and application of **himbacine** solutions for in vitro cell culture experiments, intended for researchers in pharmacology, cell biology, and drug development.

Mechanism of Action

Himbacine functions as a competitive antagonist at the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G proteins (Gai/o). Upon activation by acetylcholine, the Gai subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium channels

(GIRK), causing membrane hyperpolarization and reducing cellular excitability, particularly in cardiac cells.[5][7][8]

By blocking the binding of acetylcholine, **himbacine** prevents these downstream effects, leading to an increase in cAMP levels (by disinhibiting adenylyl cyclase) and a reduction in potassium channel activation.



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Caption: M2 Muscarinic Receptor Signaling Pathway and **Himbacine** Inhibition.

Physicochemical Properties & Quantitative Data

Proper handling and accurate concentration calculations are critical for reproducible results. Key properties and binding affinities for **himbacine** are summarized below.

Table 1: Physicochemical Properties of **Himbacine**

Property	Value	Source
CAS Number	6879-74-9	[1]
Molecular Formula	C ₂₂ H ₃₅ NO ₂	[1]
Molar Mass	345.52 g/mol	[1]
Appearance	Solid	[1]

| Solubility | DMSO, Ethanol, Methanol, DMF [\[1\]](#) |

Table 2: **Himbacine** Binding Affinities (Quantitative Data)

Receptor/Tissue	Assay Type	Value	Species	Source
M2 Receptor (Cardiac)	Radioligand Binding (K _i)	9.06 nM	Rat	[3]
M2 Receptor (Cerebral Cortex)	Radioligand Binding (K _H)	2.94 nM (high affinity site)	Rat	[3]
M2 Receptor (Cerebral Cortex)	Radioligand Binding (K _L)	71.2 nM (low affinity site)	Rat	[3]
M1/M2 Selectivity	Binding Affinity Study	~10-fold selective for M2 over M1	-	[9]

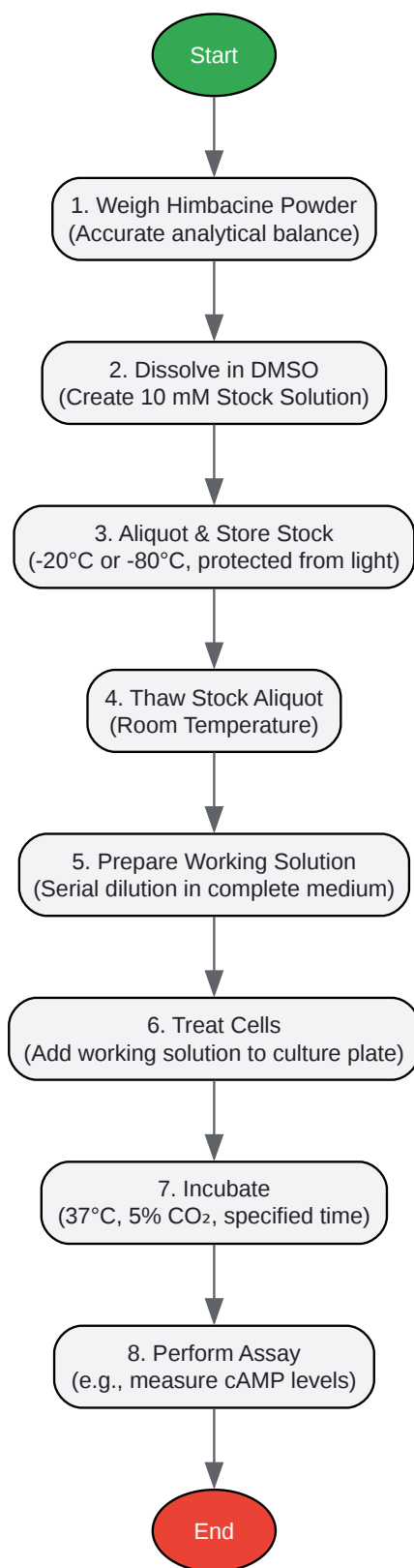
| CHO Cells | Metabolism/Binding Studies | Used as a tool compound | Cricetinae [\[9\]](#)[\[10\]](#) |

Experimental Protocols

These protocols provide a general framework. Researchers should optimize concentrations and incubation times for their specific cell line and experimental endpoint.

Materials and Equipment

- **Himbacine** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Complete cell culture medium (e.g., DMEM, F-12K) with serum and antibiotics
- Sterile, amber or foil-wrapped microcentrifuge tubes
- Sterile, serological pipettes and pipette tips
- Cell line of interest (e.g., CHO-K1 cells expressing M2-mAChR)
- Multi-well cell culture plates (e.g., 96-well)
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)
- Assay-specific detection reagents (e.g., cAMP assay kit, membrane potential dye)



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Caption: Experimental workflow for preparing and using **himbacine** solutions.

Protocol 1: Preparation of Himbacine Stock Solution (10 mM)

A high-concentration stock solution in DMSO is recommended to minimize the final solvent concentration in the cell culture medium.

- **Calculate Mass:** Determine the mass of **himbacine** needed for your desired volume and concentration.
 - Formula: $\text{Mass (mg)} = \text{Molarity (M)} \times \text{Volume (L)} \times \text{Molar Mass (g/mol)} \times 1000$
 - Example for 1 mL of 10 mM stock: $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 345.52 \text{ g/mol} \times 1000 = 3.46 \text{ mg}$
- **Weighing:** Accurately weigh the calculated mass of **himbacine** powder in a sterile microcentrifuge tube.
- **Dissolving:** Add the corresponding volume of sterile DMSO (e.g., 1 mL for 3.46 mg) to the tube.
- **Mixing:** Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into a complete cell culture medium immediately before use.

- **Thaw Stock:** Thaw one aliquot of the 10 mM stock solution at room temperature.
- **Determine Final Concentration:** Decide on the range of final concentrations needed for your experiment. Based on the low nanomolar K_i values, a starting range of 1 nM to 10 μM is appropriate for a dose-response curve.

- Serial Dilution: Perform serial dilutions in a complete cell culture medium.
 - Important: Ensure the final concentration of DMSO in the medium applied to cells is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
 - Example: To make a 10 μ M final concentration in 1 mL of medium, add 1 μ L of the 10 mM stock solution to 999 μ L of medium. The final DMSO concentration will be 0.1%.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of **himbacine** used.

Protocol 3: Example Cell Treatment (CHO-K1 Cells)

This protocol outlines a general procedure for treating an adherent cell line in a 96-well plate format.

- Cell Seeding: Seed CHO-K1 cells (or another relevant cell line) into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment (e.g., $1-2.5 \times 10^4$ cells/well).[\[11\]](#)
- Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
- Preparation for Treatment: Gently aspirate the old medium from the wells.
- Treatment: Add the prepared **himbacine** working solutions (and vehicle control) to the appropriate wells.
- Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute receptor antagonism studies, or longer for other endpoints).
- Endpoint Analysis: Proceed with the specific assay to measure the biological response (e.g., cAMP levels, ion channel activity, cell proliferation).

Stability and Storage

- Powder: **Himbacine** powder is stable for years when stored properly at -20°C, protected from light and moisture.

- **DMSO Stock Solution:** When stored in single-use aliquots at -20°C or -80°C and protected from light, the stock solution is stable for at least 6 months. Avoid repeated freeze-thaw cycles.
- **Working Solutions (in Media):** **Himbacine**'s stability in aqueous culture media at 37°C has not been extensively characterized. It is strongly recommended to prepare working solutions fresh for each experiment and use them immediately. If necessary, perform a stability test by incubating the compound in media for the duration of the experiment and analyzing its concentration via HPLC.

Troubleshooting

- **Precipitation in Media:** If the compound precipitates upon dilution from DMSO into the aqueous medium, the final concentration may be too high, or the compound may be binding to components in the serum.
 - **Solution:** Try lowering the final concentration. Consider using serum-free media for the treatment period if compatible with your cell line.
- **High Background/Cell Death in Vehicle Control:** The final DMSO concentration may be too high.
 - **Solution:** Ensure the DMSO concentration is below 0.5% and ideally below 0.1%. Prepare a higher-concentration intermediate dilution in media before the final dilution step to lower the amount of DMSO stock added.
- **No Observed Effect:** The concentration range may be incorrect, or the chosen cell line may not express sufficient levels of the M2 receptor.
 - **Solution:** Verify M2 receptor expression in your cell line (e.g., via qPCR or Western blot). Expand the dose-response range. Ensure the agonist used to stimulate the pathway is active and used at an appropriate concentration (e.g., EC₅₀).

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